molecular formula C8H5BrF4O B8165939 5-Bromo-2-(2,2-difluoroethoxy)-1,3-difluorobenzene

5-Bromo-2-(2,2-difluoroethoxy)-1,3-difluorobenzene

Cat. No.: B8165939
M. Wt: 273.02 g/mol
InChI Key: OTHWPUHFVYQFGG-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2-difluoroethoxy)-1,3-difluorobenzene (CAS: Not explicitly listed in evidence; structurally similar compounds referenced) is a brominated and fluorinated aromatic compound. Its structure features a benzene ring substituted with bromine at position 5, fluorine atoms at positions 1 and 3, and a 2,2-difluoroethoxy group at position 2. This compound is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent’s reactivity . The fluorine atoms and ethoxy group enhance its electron-withdrawing properties, influencing its stability and reactivity in catalytic processes .

Properties

IUPAC Name

5-bromo-2-(2,2-difluoroethoxy)-1,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2,7H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHWPUHFVYQFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OCC(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)-1,3-difluorobenzene typically involves the introduction of bromine and difluoroethoxy groups onto a fluorinated benzene ring. One common method is the bromination of 2-(2,2-difluoroethoxy)-1,3-difluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(2,2-difluoroethoxy)-1,3-difluorobenzene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Products with new functional groups replacing the bromine atom.

    Oxidation: Compounds with additional oxygen-containing functional groups.

    Reduction: Hydrogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: 5-Bromo-2-(2,2-difluoroethoxy)-1,3-difluorobenzene is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated aromatic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of multiple halogen atoms can enhance the biological activity and metabolic stability of drug candidates.

Industry: The compound finds applications in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic and steric properties.

Mechanism of Action

The mechanism by which 5-Bromo-2-(2,2-difluoroethoxy)-1,3-difluorobenzene exerts its effects depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In biological systems, its mechanism of action would be determined by its interaction with molecular targets, such as enzymes or receptors, potentially involving halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 5-Bromo-2-(2,2-difluoroethoxy)-1,3-difluorobenzene with structurally related fluorinated bromobenzenes:

Compound Name Substituent at Position 2 CAS Number Molecular Weight Key Properties/Applications
5-Bromo-2-(2,2-difluoroethoxy)-1,3-difluorobenzene OCH₂CF₂ (2,2-difluoroethoxy) N/A ~291.01* Intermediate for cross-coupling reactions
5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene OCHF₂ (difluoromethoxy) 181806-67-7 273.99 Higher electron-withdrawing effect
5-Bromo-2-(bromomethyl)-1,3-difluorobenzene CH₂Br (bromomethyl) 162744-60-7 285.91 Hazardous; used in alkylation reactions
5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene OCH₂CF₃ (trifluoroethoxy) 145767-78-8 291.01 Enhanced lipophilicity; pharmaceutical research
5-Bromo-2-chloro-1,3-difluorobenzene Cl (chloro) Not listed 227.46 Lower reactivity in cross-coupling vs. Br

*Estimated based on molecular formula C₈H₄BrF₅O.

Electronic and Steric Effects

  • Electron-Withdrawing Capacity : The 2,2-difluoroethoxy group (OCH₂CF₂) provides moderate electron withdrawal compared to trifluoroethoxy (OCH₂CF₃) and difluoromethoxy (OCHF₂) groups. This influences reaction rates in nucleophilic substitutions and metal-catalyzed couplings .
  • Steric Hindrance : The ethoxy group (OCH₂CF₂) offers less steric bulk than bromomethyl (CH₂Br) or bulkier aryl substituents, making the target compound more accessible for catalytic reactions .

Material Science

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